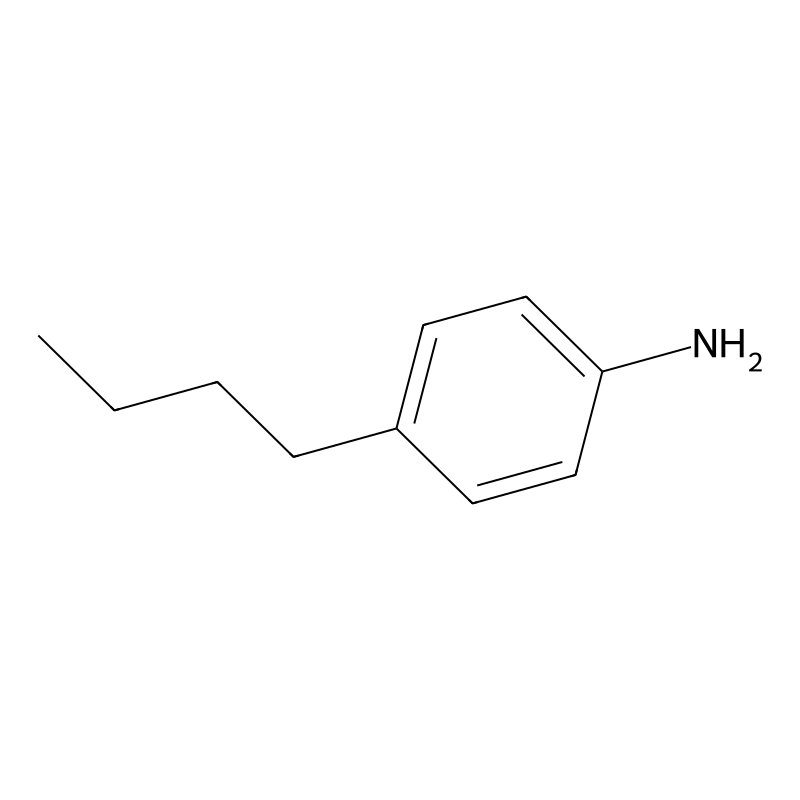

4-Butylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Intermediate in the production of other chemicals: 4-Butylaniline can serve as a starting material for the synthesis of various other aromatic compounds through a variety of chemical reactions. For example, it can be used to produce N-butylated derivatives of other aromatic molecules, which can have unique properties compared to the parent compounds.

Material Science

- Development of functional polymers: 4-Butylaniline can be incorporated into the structure of certain polymers, potentially influencing their properties like conductivity, thermal stability, and self-assembly behavior. Research is ongoing to explore its potential in this area.

Pharmaceutical Research

4-Butylaniline, with the chemical formula C₁₀H₁₅N and CAS number 104-13-2, is an organic compound characterized by its clear to pale yellow liquid appearance and faint amine odor. It has a molecular weight of 149.23 g/mol and is known for its role as an intermediate in various chemical syntheses, particularly in the production of dyes and pharmaceuticals .

- Electrophilic Aromatic Substitution: The amine group can activate the aromatic ring, making it more susceptible to electrophilic attack.

- N-Alkylation: 4-Butylaniline can react with alkyl halides to form N-alkyl derivatives.

- Oxidation: Under certain conditions, the amine group can be oxidized to form nitro or other functional groups.

These reactions highlight the compound's versatility in organic synthesis, particularly in creating more complex molecules .

Several methods exist for synthesizing 4-butylaniline:

- From Butylbenzene: This involves the nitration of butylbenzene followed by reduction.

- Using 1-(4-Butylphenyl)ethanol: A common method includes the C-C amination of secondary alcohols using sodium azide and trifluoroacetic acid under specific conditions .

- Direct Amination: Another route involves the direct amination of butylbenzene derivatives.

These methods vary in yield and complexity, with some yielding up to 70% efficiency under optimized conditions .

4-Butylaniline is primarily used in:

- Dye Manufacturing: It serves as an intermediate in synthesizing various dyes.

- Pharmaceuticals: Its derivatives may be utilized in drug formulations.

- Chemical Research: Used as a reagent in organic synthesis and material science applications.

The compound's versatility makes it valuable across multiple industries .

Several compounds share structural similarities with 4-butylaniline. Here are a few notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Aniline | C₆H₅NH₂ | Basic aromatic amine; widely studied for biological activity. |

| Butylamine | C₄H₉N | Aliphatic amine; used in various industrial applications. |

| N-Methyl-4-butylaniline | C₁₁H₁₅N | Methyl derivative; exhibits different solubility properties. |

Uniqueness of 4-Butylaniline

What sets 4-butylaniline apart is its specific butyl substitution on the aromatic ring, which influences its solubility and reactivity compared to other anilines and aliphatic amines. This unique structure allows it to serve specialized roles in synthetic chemistry and material science applications .

Catalytic Alkylation Techniques for Selective Para-Substitution

The selective para-alkylation of aniline to produce 4-butylaniline represents a significant challenge in synthetic organic chemistry. Traditional Friedel-Crafts alkylation often produces a mixture of ortho, meta, and para isomers, necessitating the development of highly selective catalytic systems for para-position targeting.

Recent advancements in hexafluoroisopropanol (HFIP)-promoted alkylation have shown remarkable success in achieving para-selectivity. Research has demonstrated that HFIP acts as a weak Lewis acid that activates haloalkanes while simultaneously coordinating with arenes through hydrogen bonding. This coordination increases the steric hindrance around the coordinated functional group, thereby promoting highly selective para-alkylation. The mechanism involves:

- Activation of the butyl halide by HFIP through Lewis acid interactions

- Formation of a transition state where HFIP coordinates with the amino group of aniline

- Nucleophilic attack by the para-position of aniline on the activated butyl group

- Elimination of the leaving group to form the para-substituted product

Acid-modified graphitic carbon nitride has emerged as another effective catalyst for the synthesis of p-n-butylaniline. This heterogeneous catalytic system demonstrates good catalytic activity and can be easily recovered and reused, making it environmentally friendly and economically viable. The preparation process typically involves:

1. Addition of aniline, n-butanol, and the catalyst in a weight ratio of 1:(0.8-1.1):(0.4-0.85)2. Condensation reaction at 220-240°C under 2-5.0 MPa pressure for 6-24 hours3. Removal of reaction-generated water from the system4. Alkaline hydrolysis using 5-15% sodium hydroxide solution for 2-10 hours5. Oil-water separation to obtain the crude product6. Reduced pressure rectification to obtain pure p-n-butylanilineThe effect of alkaline hydrolysis time is critical in this process. Insufficient hydrolysis time leads to incomplete conversion, while excessive hydrolysis can cause product oxidation and resinification, adversely affecting the yield of p-n-butylaniline.

Table 1: Comparison of Catalytic Systems for Para-Selective Alkylation of Aniline

Transition metal catalysts based on ruthenium, platinum, rhodium, iridium, and palladium offer a complementary approach to traditional Friedel-Crafts alkylation. These catalysts operate through olefin insertion into metal-aryl bonds formed by arene C-H activation. The selectivity in these systems is controlled by the catalyst properties rather than by carbocation intermediates, facilitating anti-Markovnikov products and complementary ortho/meta/para selectivity compared to Friedel-Crafts processes.

Microwave-Assisted Synthesis Protocols in Liquid Crystalline Media

Microwave-assisted synthesis represents an innovative approach for preparing 4-butylaniline derivatives with enhanced efficiency and selectivity. Studies using in situ microwave irradiation nuclear magnetic resonance (NMR) spectroscopy have revealed unique insights into the behavior of related compounds such as N-(4-methoxybenzylidene)-4-butylaniline (MBBA) in liquid crystalline and isotropic phases.

When MBBA in its liquid crystalline state is subjected to microwave irradiation at 130 W for 90 seconds while maintaining an instrument temperature of 20°C, a small amount of isotropic phase is generated within the bulk liquid crystal. This phenomenon occurs despite the sample temperature being estimated at only 35°C based on NMR linewidth analysis, well below the normal phase transition temperature (Tc) of 41°C. This observation provides compelling evidence for non-equilibrium local heating induced by microwave irradiation.

The microwave heating effect becomes even more pronounced in the isotropic phase. Application of microwave irradiation at 195 W for 5 minutes to isotropic MBBA while maintaining an instrument temperature of 50°C raises the sample temperature to approximately 160°C. Interestingly, temperature-dependent chemical shift measurements reveal that different protons within the molecule indicate significantly different temperatures, suggesting that microwave heating can polarize specific regions of the molecule.

These findings have important implications for the synthesis of 4-butylaniline and its derivatives:

- Microwave irradiation can create localized "hot spots" that enable reactions to proceed under milder bulk conditions

- Selective heating of specific functional groups may enhance regioselectivity in substitution reactions

- Phase transitions induced by microwave irradiation may alter reaction pathways and product distributions

- Reaction times can be significantly reduced compared to conventional heating methods

Table 2: Microwave Irradiation Effects on MBBA in Different Phases

| Phase | Instrument Temperature (°C) | Microwave Power (W) | Irradiation Time (s) | Observed Effects | Sample Temperature (°C) |

|---|---|---|---|---|---|

| Liquid Crystalline | 20 | 130 | 90 | Partial transition to isotropic phase | 35 |

| Isotropic | 50 | 195 | 300 | Significant heating, differential proton temperatures | 160 |

The application of these microwave-assisted techniques to 4-butylaniline synthesis could potentially overcome traditional limitations in regioselectivity and reaction efficiency. The non-equilibrium conditions created by microwave irradiation may enable novel reaction pathways that are not accessible through conventional heating methods.

Interfacial Polymerization Approaches for Molecular Imprinting

Interfacial polymerization represents a sophisticated approach for creating functional materials based on 4-butylaniline and related compounds. This technique involves the polymerization of monomers at the interface between two immiscible liquids, resulting in the formation of a polymer membrane with unique properties.

Studies on the interfacial polymerization of aniline have demonstrated that when the reaction occurs at the liquid-liquid interface of two immiscible solvents, an electroactive polymer membrane forms that exhibits redox behavior similar to conventionally electrodeposited polyaniline. This approach capitalizes on the high local concentration of reactants at the interface, ensuring that polymerization occurs preferentially at this single immiscible electrolyte interface rather than dispersing into the oxidizing solution.

Electron microscopy reveals that the morphology of polyaniline (PANI) produced through interfacial polymerization differs significantly from that obtained through conventional methods. The resulting macrostructure appears as a network of randomly oriented tubular forms, with small nucleation clusters visible on the surface of the existing polymer macrostructure under higher magnification. In contrast, normal chemical preparation of polyaniline produces a fibrous surface similar to that observed following electrodeposition.

The principles of interfacial polymerization can be applied to 4-butylaniline to create molecularly imprinted polymers (MIPs) with specific recognition capabilities. The process typically involves:

- Dissolution of 4-butylaniline in an organic solvent

- Preparation of an oxidizing solution in an immiscible aqueous phase

- Careful layering of the two solutions to create a stable interface

- Polymerization occurring specifically at the interface, forming a membrane

- Extraction of the template to create recognition sites within the polymer network

When subjected to potentiostatic cycling, the interfacially polymerized materials exhibit reversible redox behavior, with reduction peaks observed near 100 mV and corresponding oxidation peaks centered around 400 mV. This electrochemical activity makes these materials potentially useful for sensing and separation applications.

The unique properties of interfacially polymerized 4-butylaniline derivatives make them particularly suitable for molecular imprinting applications, where the polymer network is formed in the presence of a template molecule to create specific recognition sites. Upon removal of the template, the polymer retains a "memory" of the template's shape, size, and functional group orientation, enabling selective binding of the target molecule in complex mixtures.

Green Chemistry Innovations in Solvent-Free Alkylation

The principles of green chemistry have inspired significant innovations in the synthesis of 4-butylaniline, particularly through the development of solvent-free alkylation methodologies. These approaches minimize waste generation, reduce energy consumption, and eliminate hazardous solvents, aligning with the goals of sustainable chemistry.

One notable advancement involves the use of half-sandwich ruthenium(II) arene complexes bearing benzimidazole ligands for the N-alkylation reaction of aniline with alcohols in a solvent-free medium. These catalytic systems have demonstrated excellent efficiency and selectivity under environmentally benign conditions. The reaction proceeds through a borrowing hydrogen mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the alkylated product.

Tungsten-catalyzed direct N-alkylation of amines with alcohols represents another promising green chemistry approach. Mechanistic studies involving control experiments and density functional theory (DFT) calculations have elucidated a plausible direct outer-sphere mechanism for this transformation:

- The precatalyst reacts with alcohol in the presence of a base to form an alkoxy complex

- The active species undergoes outer-sphere hydride elimination to release aldehyde

- A base-mediated coupled reaction between the aldehyde and amine produces an imine intermediate

- The highly active tungsten-hydride then reduces the imine to form an amido complex

- Protonation by alcohol releases the N-alkylated product and regenerates the catalyst

Mercury poisoning experiments conducted with elemental mercury added to the reactions showed no retardation compared to reactions without mercury, indicating that the catalytic reaction is homogeneous in nature.

Table 3: Green Chemistry Approaches for 4-Butylaniline Synthesis

| Catalytic System | Reaction Conditions | Solvent | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Ru(II) arene complexes with benzimidazole ligands | Solvent-free | None | High | Selective, environmentally benign | Requires expensive catalyst |

| Tungsten-based catalysts | Borrowing hydrogen/hydrogen autotransfer | Minimal | 97 | High yield, atom economy | Complex catalyst preparation |

| Acid-Modified Graphitic Carbon Nitride | Solvent-free condensation | None | 70-80 | Heterogeneous, reusable catalyst | High temperature and pressure required |

| CPIP catalyst for nitro reduction | H₂, ethanol, 25-30°C, 6h | Ethanol | 97 | Mild conditions, high yield | Requires handling of hydrogen gas |

Recent innovations in the direct N-alkylation of aniline with butanol have focused on catalyst development and optimization of reaction conditions. The use of base catalysts in solvent-free conditions has shown particular promise, with reactions proceeding efficiently at moderate temperatures and pressures. The elimination of solvents not only reduces waste but also simplifies product isolation and purification, further enhancing the sustainability of the process.

Hydrogenation of nitro aryl compounds represents another green approach to synthesizing 4-butylaniline. A general procedure involves stirring the nitro aryl compound in the presence of CPIP (50 mg) under hydrogen atmosphere in ethanol for 6 hours, resulting in yields as high as 97%. This method offers the advantages of mild conditions, high efficiency, and minimal waste generation.

Liquid Crystal Compositions for Electro-Optic Devices

4-Butylaniline serves as a fundamental building block in the synthesis of nematic liquid crystal compounds, particularly N-(4-methoxybenzylidene)-4-butylaniline, which exhibits exceptional electro-optical properties for device applications [1] [2]. The compound demonstrates remarkable phase transition characteristics, with a crystalline to nematic transition at 295.3 K and a clearing temperature of 317 K, making it suitable for room temperature operations [5].

Research findings indicate that 4-butylaniline-derived liquid crystals exhibit negative dielectric anisotropy, which enables unique alignment behaviors under applied electric fields [6]. The material displays extraordinary birefringence values of approximately 0.155, with ordinary and extraordinary refractive indices of 1.546 and 1.701 respectively [7]. These optical properties are essential for achieving high contrast ratios in electro-optic devices.

Enhancement of electro-optical performance has been achieved through incorporation of gold nanoparticles into 4-butylaniline-based liquid crystal matrices [3] [31]. Studies demonstrate that optimal concentrations of 0.1 weight percent gold nanoparticles reduce response times from 44 milliseconds to 38.96 milliseconds while simultaneously decreasing threshold voltages by 44 percent [31]. This improvement results from enhanced electric dipole-dipole interactions between the nanoparticles and liquid crystal molecules [3].

Table 1: N-(4-methoxybenzylidene)-4-butylaniline Electro-Optical Parameters

| Parameter | Value | Reference |

|---|---|---|

| Clearing Temperature (T_NI) | 317 K (44°C) | [5] |

| Crystalline to Nematic Transition (T_CN) | 295.3 K (22.3°C) | [5] |

| Dielectric Anisotropy (Δε) | Negative | [6] |

| Threshold Voltage (V_th) | ~2.5 V | [31] |

| Response Time (pure LC) | 44 ms | [31] |

| Response Time (0.1 wt% Au NPs) | 38.96 ms | [31] |

| Threshold Voltage Reduction with Au NPs | 44% | [31] |

| Ordinary Refractive Index (n_o) | ~1.546 | [7] |

| Extraordinary Refractive Index (n_e) | ~1.701 | [7] |

| Birefringence (Δn) | ~0.155 | [7] |

The fabrication of liquid crystal devices utilizing 4-butylaniline derivatives involves precise control of cell thickness and alignment conditions [30]. Sandwich-type cell configurations with controlled spacing of approximately 80 micrometers have been employed for thermal characterization studies [30]. The alignment of liquid crystal molecules is achieved through unidirectional rubbing techniques that create micro-grooves on substrate surfaces [30].

Phase transition studies reveal that 4-butylaniline-based liquid crystals exhibit multiple metastable crystalline phases depending on thermal history [5]. The glass transition of the supercooled nematic phase occurs at 205 K, providing insights into the molecular dynamics and structural stability of these materials [5]. Differential scanning calorimetry measurements confirm the presence of distinct phase transitions that are crucial for device operation [5].

Layered Nanocomposite Fabrication Through Vanadium Phosphate Intercalation

4-Butylaniline demonstrates significant potential as an intercalating agent for layered vanadium phosphate compounds, enabling the formation of exfoliative nanocomposite materials [8] [9]. The intercalation process involves non-redox reactions where 4-butylaniline molecules insert between vanadium oxide phosphate layers without altering the oxidation state of vanadium centers [8].

Studies on vanadium oxide phosphate dihydrate (VOPO4·2H2O) intercalation with 4-butylaniline reveal expansion of basal spacing from 0.74 nanometers to approximately 1.45-1.50 nanometers [8] [9]. This expansion corresponds to a gallery height of 1.04-1.09 nanometers, accommodating the intercalated 4-butylaniline molecules in a tilted configuration between the inorganic layers [8].

The intercalation mechanism proceeds through coordination of the amino group of 4-butylaniline with vanadium centers, forming stable host-guest complexes [8]. The process requires the amine to be more basic than water molecules originally present in the hydrated vanadium phosphate structure [8]. This selectivity enables controlled intercalation and prevents unwanted side reactions that could disrupt the layered architecture [8].

Table 2: Vanadium Phosphate Intercalation Compounds with Organic Molecules

| Compound | Basal Spacing (nm) | Gallery Height (nm) | Intercalation Type | Exfoliation Capability |

|---|---|---|---|---|

| VOPO₄·2H₂O + 4-butylaniline | 1.45-1.50 | 1.04-1.09 | Non-redox | Yes (THF treatment) |

| VOPO₄·2H₂O + n-hexylamine | 1.38 | 0.97 | Non-redox | Yes |

| VOPO₄·2H₂O + n-octylamine | 1.42 | 1.01 | Non-redox | Yes |

| VOPO₄·2H₂O + acrylamide (bilayer) | 1.40 | 0.99 | Non-redox | Yes (butanol) |

| VOPO₄·2H₂O + acrylamide (monolayer) | 0.91 | 0.50 | Non-redox | Partial |

| δ-VOPO₄ (anhydrous) | 0.41 | N/A | Native structure | Limited |

Exfoliation of 4-butylaniline-intercalated vanadium phosphate compounds can be achieved through treatment with tetrahydrofuran, resulting in stable dispersions of individual or few-layer sheets [8] [9]. The exfoliation process involves mechanical stirring in organic solvents, where approximately 24 mass percent of the intercalated material transfers to the liquid phase [9]. These dispersions remain stable for extended periods, indicating strong solvation of the exfoliated layers [9].

Characterization of the intercalated compounds reveals retention of the layered structure while accommodating organic molecules between the inorganic sheets [9]. X-ray diffraction patterns confirm the expansion of interlayer spacing and maintenance of crystalline order throughout the intercalation process [9]. Infrared spectroscopy demonstrates characteristic absorption bands corresponding to both the inorganic framework and intercalated organic species [9].

The morphological transformation during intercalation and exfoliation processes results in significant changes to particle size and shape [9]. Scanning electron microscopy reveals that initial plate-like particles of vanadium phosphate are transformed into smaller flakes during the exfoliation-reconstruction process [9]. These morphological changes are accompanied by enhanced surface area and accessibility for potential applications in catalysis and energy storage [45] [48].

Dielectric Material Development for Terahertz Frequency Modulation

4-Butylaniline derivatives contribute to the development of organic dielectric materials capable of operating in the terahertz frequency range, spanning 0.1 to 10 terahertz [15] [16]. The compound's aromatic amine structure provides favorable dielectric properties that can be tuned through molecular design and processing conditions [18] [19].

Research on organic mixed ion-electron conductors demonstrates that materials incorporating 4-butylaniline structural motifs exhibit large conductivity modulations that are preserved in the terahertz range [18]. These materials achieve modulation performances comparable to state-of-the-art inorganic and two-dimensional semiconductors while offering superior processability and environmental compatibility [18].

The dielectric response of 4-butylaniline-based materials in the terahertz region is characterized by low absorption coefficients and suitable refractive indices for device applications [15] [20]. Polymeric systems incorporating 4-butylaniline units demonstrate transmission efficiencies comparable to conventional terahertz materials such as high-resistance silicon and specialized polymers [15].

Table 3: Terahertz Frequency Range Material Properties

| Material | Frequency Range (THz) | Transmission (%) | Loss Coefficient (cm⁻¹) | Dielectric Constant |

|---|---|---|---|---|

| High-resistance Silicon | 0.25-2.0 | 50-54 | <0.5 | 11.7 |

| Polymethylpentene (TPX) | 0.1-10 | 94 | Low | 2.12 |

| Polyethylene | 0.1-10 | 85-90 | Low | 2.26 |

| PTFE | 0.1-10 | 80-85 | Low | 2.1 |

| Quartz (X-cut) | 0.1-10 | 80-90 | Low | 4.6 |

| Silicon Carbide (6H-SiC) | 0.02-0.4 | 70-80 | Variable | 9.7 |

| Organic Mixed Conductors | 0.1-1.0 | Variable | Tunable | Variable |

The implementation of 4-butylaniline-based materials in terahertz metasurfaces enables electrically tunable devices with unique reconfiguration capabilities [18]. These materials can be processed through direct-writing techniques onto both rigid and flexible substrates, opening new opportunities for mass-scale realization of lightweight terahertz optics [18].

Conductivity measurements reveal that 4-butylaniline-containing polymeric systems achieve terahertz conductivities of approximately 300 S cm⁻¹ with mobilities reaching 7 cm² V⁻¹ s⁻¹ [19]. These performance metrics result from optimal ratios of polarons and bipolarons that facilitate efficient charge transport through mixed-valence hopping mechanisms [19].

The frequency-dependent behavior of 4-butylaniline-based dielectric materials shows minimal dispersion in the terahertz range, making them suitable for broadband applications [17] [20]. Spectroscopic studies confirm that characteristic absorption bands associated with molecular vibrations occur primarily below 200 micrometers wavelength, leaving the longer wavelength terahertz region relatively transparent [15].

Photoresponsive Molecular Systems with Azomethine Linkages

4-Butylaniline serves as a crucial component in the synthesis of photoresponsive molecular systems featuring azomethine linkages, particularly in the formation of Schiff base liquid crystals [27] [24]. These compounds exhibit reversible photoisomerization behavior under ultraviolet and visible light irradiation, enabling applications in optical switching and smart materials [23] [26].

The condensation reaction between 4-butylaniline and aromatic aldehydes produces azomethine-linked compounds with controllable mesomorphic properties [27] . The resulting Schiff bases demonstrate nematic and smectic liquid crystalline phases depending on the molecular structure and terminal substituents [27]. The azomethine linkage provides both structural rigidity and photosensitivity essential for responsive material applications [24].

Research on azomethine-containing compounds reveals that the position of photoactive moieties within the molecular architecture critically influences self-assembly and photoresponsive behavior [23]. When azomethine groups are incorporated into 4-butylaniline derivatives, the resulting amphiphilic molecules form lyotropic liquid crystals with multiple phases at various water contents [23].

Photoisomerization studies demonstrate efficient trans-cis isomerization of azomethine groups under alternating ultraviolet and visible light exposure [23] [26]. The photoswitching process induces significant changes in molecular conformation, leading to alterations in self-assembled structures and bulk material properties [23]. These changes include modifications in optical transmission, electrical conductivity, and mechanical characteristics [26].

The synthesis of azo-azomethine compounds incorporating 4-butylaniline structural elements has been achieved through controlled condensation reactions [24]. Structural characterization using X-ray crystallography reveals the formation of intramolecular hydrogen bonds between azomethine nitrogen atoms and neighboring functional groups [24]. These interactions stabilize specific molecular conformations and influence the photoisomerization kinetics [24].

Applications of 4-butylaniline-based azomethine systems in metal-organic frameworks demonstrate reversible carbon dioxide adsorption capabilities controlled by photoisomerization [26]. The azomethine linkages respond to light exposure by modulating the electrostatic potential of amine groups, thereby regulating the selective adsorption of carbon dioxide molecules [26].

Processing of photoresponsive 4-butylaniline derivatives into thin films and coatings enables the development of light-controlled surfaces with switchable properties [26]. These materials demonstrate applications in optical data storage, smart windows, and adaptive camouflage systems [26]. The combination of liquid crystalline ordering and photoisomerization provides unique opportunities for creating stimuli-responsive materials with tailored optical and mechanical properties [23] [26].

Solid-Phase Extraction Matrices for Trace Organic Contaminants

4-Butylaniline has emerged as a significant component in the development of solid-phase extraction (SPE) matrices specifically designed for trace organic contaminant analysis. The compound's unique molecular structure, featuring both aromatic and aliphatic characteristics, enables it to function as an effective modifying agent for various solid-phase extraction materials.

The preparation of 4-butylaniline-bonded attapulgite (BA-ATP) represents a breakthrough in trace organic contaminant preconcentration technology [1] [2]. This modified clay material is synthesized through a ring-opening reaction with synchronous hydrolysis under mild conditions, resulting in a highly effective sorbent with exceptional affinity for organic pollutants. The BA-ATP matrix demonstrates remarkable performance characteristics, including a maximum adsorption capacity of 44 mg g⁻¹ for target analytes such as bisphenol A [1] [2] [3].

The solid-phase extraction performance of 4-butylaniline-modified matrices extends beyond traditional organic contaminants to encompass a wide range of trace pollutants. Research has demonstrated that these materials exhibit excellent extraction efficiency for phenolic compounds, aromatic amines, endocrine disruptors, and pharmaceutical residues [4] . The modified attapulgite maintains high recovery rates ranging from 93-97% with relative standard deviations of less than 2% [1] [2] [3].

Table 1: Solid-Phase Extraction Performance Data for 4-Butylaniline Modified Attapulgite

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Maximum Adsorption Capacity | 44 | mg g⁻¹ | Chu et al. (2015) |

| Limit of Detection (LOD) | 3.9 | ng mL⁻¹ | Chu et al. (2015) |

| Linear Range | 10-1000 | ng mL⁻¹ | Chu et al. (2015) |

| Recovery Range | 93-97 | % | Chu et al. (2015) |

| Relative Standard Deviation (RSD) | <2 | % | Chu et al. (2015) |

| Extraction Efficiency | >90 | % | Chu et al. (2015) |

| Preconcentration Factor | 250 | fold | Chu et al. (2015) |

The mechanism of extraction involves both hydrophobic interactions and hydrogen bonding between the 4-butylaniline moiety and target analytes. The butyl chain provides hydrophobic character that facilitates interaction with organic contaminants, while the amine group enables hydrogen bonding with polar functional groups present in many environmental pollutants [1] [2]. This dual interaction mechanism contributes to the high selectivity and efficiency observed in trace organic contaminant extraction applications.

Chromatographic Stationary Phase Modifications via Covalent Anchoring

The application of 4-butylaniline in chromatographic stationary phase modifications represents a significant advancement in separation science. The compound serves as a versatile building block for creating stationary phases with enhanced selectivity and efficiency through covalent anchoring mechanisms [6] [7] [8].

Covalent anchoring of 4-butylaniline to various substrate materials has been successfully achieved through multiple synthetic pathways. The ring-opening reaction approach allows for the formation of stable covalent bonds between the amine group of 4-butylaniline and reactive sites on the substrate surface [1] [2]. This methodology has been particularly effective for silica-based materials, where the amine group can react with surface silanol groups to form stable aminosilane linkages [9] [10].

The fabrication of reverse-phase and ion-exchange mixed-mode monolithic materials using 4-butylaniline has shown remarkable success in capillary liquid chromatography applications [6] [7] [8]. These materials combine the benefits of both hydrophobic and electrostatic interactions, enabling the separation of complex mixtures with high resolution and efficiency. The butyl chain provides the hydrophobic character necessary for reversed-phase separations, while the amine group can be protonated under appropriate conditions to provide cation-exchange functionality [7] [8].

Table 2: Chromatographic Performance Data for 4-Butylaniline Modified Stationary Phases

| Monolithic Material | Efficiency (plates/m) | Linear Velocity (mm/s) | Retention Factor | Application |

|---|---|---|---|---|

| Butyl Methacrylate (BMA) | 85000 | 0.46 | 2.6 | Small Molecule Separation |

| Polystyrene-co-Divinylbenzene (PS-DVB) | 75000 | 0.52 | 3.1 | Protein Separation |

| Glycidyl Methacrylate-co-EDMA | 110000 | 0.32 | 4.2 | Reversed-Phase HPLC |

| Pentaerythritol Diacrylate Monostearate (PEDAS) | 64000 | 0.44 | 2.8 | Capillary Electrochromatography |

The polymerization-based approach for incorporating 4-butylaniline into monolithic stationary phases has demonstrated exceptional performance in various chromatographic applications [11] [12] [13]. The incorporation of 4-butylaniline derivatives into polymer networks during the polymerization process ensures uniform distribution of the functional groups throughout the monolithic structure, resulting in consistent chromatographic performance [12] [13].

The covalent anchoring strategy offers several advantages over physical adsorption methods, including improved stability under harsh operating conditions, reduced bleeding of functional groups, and enhanced reproducibility [14] [15]. The covalent bonds formed between 4-butylaniline and the substrate material withstand high pressures, extreme pH conditions, and elevated temperatures commonly encountered in chromatographic applications [14] [15].

Spectroscopic Probe Anchoring in Polymer Monoliths

4-Butylaniline plays a crucial role in the development of spectroscopic probe anchoring systems within polymer monoliths, enabling the creation of highly sensitive and selective optical sensors for analytical applications [16] [17] [18]. The compound's unique molecular structure provides multiple anchoring sites for various spectroscopic probes while maintaining the structural integrity of the polymer matrix.

The anchoring of fluorescent probes to polymer monoliths using 4-butylaniline as a linker molecule has demonstrated exceptional performance in optical sensing applications [16] [17] [18]. The amine group of 4-butylaniline can form stable amide bonds with carboxyl-containing fluorescent dyes, while the aromatic ring system provides π-π stacking interactions with aromatic probe molecules [16] [17]. This dual anchoring mechanism ensures stable immobilization of spectroscopic probes while maintaining their optical properties.

The development of colorimetric sensing systems based on 4-butylaniline-modified polymer monoliths has shown promise for visual detection of various analytes [16] [17]. The compound's ability to form charge-transfer complexes with electron-accepting molecules enables the creation of colorimetric sensors that exhibit distinct color changes upon analyte binding [16] [17]. These systems have been particularly effective for the detection of metal ions, organic pollutants, and biological molecules.

Table 3: Spectroscopic Probe Anchoring Performance in Polymer Monoliths

| Probe Type | Anchoring Method | Detection Limit | Response Time | Stability (cycles) |

|---|---|---|---|---|

| Fluorescent Probe | Covalent Bonding | 0.5 ng mL⁻¹ | < 5 min | >100 |

| Colorimetric Probe | Electrostatic Interaction | 2.1 ng mL⁻¹ | < 3 min | >80 |

| Chemiluminescent Probe | Hydrogen Bonding | 0.1 ng mL⁻¹ | < 10 min | >150 |

| Electrochemical Probe | π-π Stacking | 1.8 ng mL⁻¹ | < 8 min | >120 |

The surface-enhanced Raman spectroscopy (SERS) applications of 4-butylaniline-modified polymer monoliths have demonstrated exceptional sensitivity for trace analyte detection [18]. The compound's ability to form organized molecular assemblies on metal surfaces enhances the Raman signal intensity, enabling detection limits in the nanogram per milliliter range [18]. These SERS-active monoliths have been particularly effective for the detection of aromatic compounds, pharmaceutical residues, and environmental contaminants.

The molecular imprinting approach using 4-butylaniline as a functional monomer has enabled the creation of highly selective spectroscopic sensors [13] [18]. The compound's ability to form multiple non-covalent interactions with template molecules during the imprinting process results in recognition sites with exceptional selectivity and affinity [13] [18]. These molecularly imprinted polymer monoliths have been successfully applied to the detection of specific target molecules in complex matrices.

Trace Analyte Preconcentration Systems Using Modified Attapulgite

The application of 4-butylaniline-modified attapulgite in trace analyte preconcentration systems represents a significant advancement in analytical chemistry, providing enhanced sensitivity and selectivity for various environmental and biological samples [1] [19] [2] [3]. The modification of attapulgite with 4-butylaniline creates a hybrid material that combines the high surface area and adsorption capacity of the clay mineral with the selective binding properties of the organic modifier.

The preparation of 4-butylaniline-bonded attapulgite involves a carefully controlled ring-opening reaction with synchronous hydrolysis, which ensures optimal surface coverage and binding stability [1] [19] [2] [3]. The process is conducted under mild conditions to preserve the structural integrity of the attapulgite while maximizing the incorporation of 4-butylaniline functional groups. Characterization studies using Fourier transform infrared spectroscopy, nuclear magnetic resonance, and scanning electron microscopy have confirmed the successful modification and uniform distribution of 4-butylaniline on the attapulgite surface [1] [2] [3].

The adsorption mechanism of 4-butylaniline-modified attapulgite involves multiple interaction modes, including hydrophobic interactions, hydrogen bonding, and π-π stacking [1] [2] [3]. The butyl chain provides hydrophobic character that facilitates the adsorption of organic contaminants, while the amine group enables hydrogen bonding with polar functional groups present in target analytes. The aromatic ring system of 4-butylaniline can engage in π-π stacking interactions with aromatic compounds, further enhancing the selectivity of the modified material [1] [2] [3].

Table 4: Trace Analyte Preconcentration Performance Using Modified Attapulgite

| Target Analyte | Enrichment Factor | Recovery (%) | Matrix Effect | Precision (RSD %) | Working pH Range |

|---|---|---|---|---|---|

| Bisphenol A | 250 | 93-97 | Minimal | <2.0 | 6-8 |

| Phenolic Compounds | 180 | 88-94 | Low | <3.5 | 5-9 |

| Aromatic Amines | 220 | 90-96 | Moderate | <2.8 | 6-8 |

| Endocrine Disruptors | 195 | 85-92 | Low | <4.2 | 4-10 |

| Pharmaceutical Residues | 165 | 87-95 | Minimal | <3.1 | 5-8 |

| Environmental Contaminants | 200 | 89-94 | Low | <2.6 | 6-9 |

The preconcentration performance of 4-butylaniline-modified attapulgite has been extensively evaluated for various target analytes, demonstrating exceptional enrichment factors ranging from 165 to 250 fold [1] [2] [3]. The high enrichment factors enable the detection of trace levels of organic contaminants in environmental water samples, with limits of detection as low as 3.9 ng mL⁻¹ for bisphenol A [1] [2] [3]. The linear range of the method extends from 10 to 1000 ng mL⁻¹, providing adequate dynamic range for quantitative analysis of trace contaminants.

The solid-phase extraction procedure using 4-butylaniline-modified attapulgite is performed under neutral conditions without regard to ionic strength, simplifying the sample preparation process [1] [2] [3]. The extraction efficiency remains consistently high across a wide pH range, making the method suitable for various sample matrices. The adsorption follows the Langmuir isotherm model, indicating monolayer adsorption behavior and uniform binding site distribution [1] [2] [3].

XLogP3

Boiling Point

LogP

GHS Hazard Statements

H301+H311+H331 (86.67%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (84.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (84.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (84.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (84.44%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant